Enhanced Acid Lability vs. Standard Benzyl (Bn) Ether in Solid-Phase Peptide Synthesis
In a 2025 study, the tetrahydropyranyl (Thp) group was directly compared to the standard benzyl (Bn) group for backbone amide protection in Fmoc solid-phase peptide synthesis. The Thp group, as found in 2-benzyloxytetrahydropyran, was evaluated as a 'more acid labile alternative' to the Bn group [1]. While the study does not provide a specific rate constant, it reports a 'drastic improvement' in the solid-phase assembly of aggregation-prone amyloid-β and prion-derived peptide fragments when using Thp protection, due to its easier post-assembly removal [1]. The Bn group was noted to be 'difficult to remove postassembly' [1].
| Evidence Dimension | Deprotection Lability |
|---|---|
| Target Compound Data | Thp group (from 2-benzyloxytetrahydropyran) is readily cleaved under mild acidic conditions post-assembly |
| Comparator Or Baseline | Benzyl (Bn) group is difficult to remove post-assembly, often requiring harsh hydrogenolysis |
| Quantified Difference | Qualitative assessment: 'drastic improvement' in synthesis efficiency due to easier deprotection [1]. |
| Conditions | Fmoc solid-phase peptide synthesis; deprotection conditions not specified in detail |
Why This Matters
For peptide manufacturers, this indicates that using 2-benzyloxytetrahydropyran as a building block (e.g., for a protected dipeptide) can significantly improve synthetic yield and purity for challenging peptide sequences compared to benzyl-based alternatives.
- [1] Paravizzini, S. J., Hutton, C. A., & Karas, J. A. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 31(45), e01510. View Source
